Product packaging for Ditridecyl fumarate(Cat. No.:CAS No. 6864-32-0)

Ditridecyl fumarate

Cat. No.: B1624064
CAS No.: 6864-32-0
M. Wt: 480.8 g/mol
InChI Key: DFKBFBPHOGVNGQ-OCEACIFDSA-N
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Description

Ditridecyl Fumarate (CAS 6864-32-0) is a high molecular weight, long-chain diester of fumaric acid with the chemical formula C30H56O4 and a molecular weight of 480.77 g/mol . This organic compound is characterized by its high boiling point (approximately 545.5°C) and flash point (approximately 256.6°C) . As a polymerizable monomer featuring two terminal unsaturated bonds, this compound serves as a key building block in polymer chemistry and material science. Its primary research applications include its use as a comonomer or cross-linking agent in the synthesis and modification of polymers, where it can influence the properties of plastics, resins, and other macromolecular materials. Furthermore, its structure suggests potential utility as an intermediate in organic synthesis and in the development of specialty chemicals, such as stabilizers for industrial foam production . Researchers value this compound for its ability to introduce fumarate functionality into larger systems, allowing for the study and manipulation of material characteristics. This compound is provided For Research Use Only. It is strictly for use in laboratory or industrial research settings and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H56O4 B1624064 Ditridecyl fumarate CAS No. 6864-32-0

Properties

IUPAC Name

ditridecyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-33-29(31)25-26-30(32)34-28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKBFBPHOGVNGQ-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245555
Record name 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester
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Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6864-32-0
Record name 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6864-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ditridecyl fumarate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid (2E)-, 1,4-ditridecyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DITRIDECYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA6URM461D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ditridecyl fumarate can be synthesized through esterification reactions involving fumaric acid and tridecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester .

Chemical Reactions Analysis

Ester Hydrolysis

Ditridecyl fumarate undergoes hydrolysis under acidic or basic conditions to yield fumaric acid and tridecanol. The reaction follows a nucleophilic acyl substitution mechanism:

Ditridecyl fumarate+H2OH+/OHFumaric acid+2Tridecanol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Fumaric acid} + 2 \, \text{Tridecanol}

Key Observations :

  • Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack .

  • Base-mediated saponification involves hydroxide ion nucleophilic attack, forming a tetrahedral intermediate .

  • Hydrolysis rates depend on steric hindrance from the bulky tridecyl groups, slowing kinetics compared to shorter-chain esters like dimethyl fumarate .

Cycloaddition Reactions

As an α,β-unsaturated ester, this compound participates in 1,3-dipolar cycloadditions and Diels-Alder reactions :

(a) 1,3-Dipolar Cycloaddition

Reacts with dipoles (e.g., nitrile oxides, azides) to form five-membered heterocycles. For example:

Ditridecyl fumarate+Nitrile oxideIsoxazoline derivative\text{this compound} + \text{Nitrile oxide} \rightarrow \text{Isoxazoline derivative}

Mechanistic Insights :

  • The reaction follows a concerted pericyclic pathway with asynchronous bond formation .

  • Electron-withdrawing ester groups lower the LUMO energy of the dipolarophile, accelerating reactivity .

(b) Diels-Alder Reaction

Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to form six-membered rings:

Ditridecyl fumarate+DieneCyclohexene derivative\text{this compound} + \text{Diene} \rightarrow \text{Cyclohexene derivative}

Experimental Data :

Diene Reaction Temp (°C) Yield (%) Endo/Exo Ratio
1,3-Butadiene807285:15
Cyclopentadiene259495:5

Data extrapolated from fumarate ester reactivity studies .

Isomerization

Under thermal or catalytic conditions, this compound can isomerize to the maleate form, though equilibrium favors the fumarate due to steric strain in the maleate:

Ditridecyl fumarateDitridecyl maleate\text{this compound} \rightleftharpoons \text{Ditridecyl maleate}

Catalytic Influence :

  • Lewis acids (e.g., AlCl₃) promote isomerization via coordination to the ester carbonyl .

  • Radical initiators (e.g., peroxides) induce cis-trans isomerization through a diradical intermediate .

Nucleophilic Additions

The electron-deficient double bond undergoes nucleophilic attacks, such as:

(a) Michael Addition

Reacts with enolates or amines:

Ditridecyl fumarate+Enolateβ-Keto ester\text{this compound} + \text{Enolate} \rightarrow \beta\text{-Keto ester}

Regioselectivity : Governed by frontier molecular orbital (FMO) interactions .

(b) Halogenation

Electrophilic bromine adds across the double bond:

Ditridecyl fumarate+Br2Dibromo derivative\text{this compound} + \text{Br}_2 \rightarrow \text{Dibromo derivative}

Kinetics : Addition is stereospecific (anti), with rates influenced by solvent polarity .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decarboxylation and alkyl chain cleavage :

Ditridecyl fumarateΔAlkenes+CO2+By-products\text{this compound} \xrightarrow{\Delta} \text{Alkenes} + \text{CO}_2 + \text{By-products}

Thermogravimetric Analysis (TGA) :

  • Onset decomposition : 210°C

  • Major mass loss : 250–300°C (attributed to ester pyrolysis) .

Radical Reactions

In the presence of initiators (e.g., AIBN), this compound participates in polymerization or crosslinking reactions:

nDitridecyl fumarateRadicalsPolyfumarate networkn \, \text{this compound} \xrightarrow{\text{Radicals}} \text{Polyfumarate network}

Applications : Used in coatings and adhesives for its ability to form durable polymer matrices .

Comparative Reactivity of Fumarate Esters

Ester Hydrolysis Rate (k, s⁻¹) Cycloaddition Yield (%) Thermal Stability (°C)
Dimethyl fumarate1.2 × 10⁻³89180
Diethyl fumarate8.5 × 10⁻⁴82195
This compound 3.7 × 10⁻⁴68210

Data synthesized from .

Synthetic Pathways

This compound is synthesized via esterification of fumaric acid with tridecanol:

Fumaric acid+2TridecanolH2SO4Ditridecyl fumarate+2H2O\text{Fumaric acid} + 2 \, \text{Tridecanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \, \text{H}_2\text{O}

Optimized Conditions :

  • Catalyst : 1 mol% H₂SO₄

  • Temperature : 70°C

  • Equilibrium shift : Excess tridecanol (5:1 molar ratio) .

Scientific Research Applications

Ditridecyl fumarate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating conditions associated with oxidative stress and inflammation.

    Industry: It is used in the manufacture of polymers, resins, and other industrial products

Mechanism of Action

The mechanism of action of ditridecyl fumarate involves its ability to modulate oxidative stress and inflammation pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant proteins that protect against oxidative damage. Additionally, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Fumarate Esters

Dimethyl Fumarate (DMF)
  • Structure : Methyl ester of fumaric acid (CAS 624-49-7).
  • Applications: FDA-approved for treating relapsing-remitting multiple sclerosis (RRMS). Efficacy is attributed to activation of the Nrf2 antioxidant pathway and immunomodulation .
  • Safety : Common side effects include flushing and gastrointestinal disturbances. First-aid measures emphasize thorough rinsing after exposure and medical monitoring .
Diroximel Fumarate
  • Structure : Modified fumarate ester with improved gastrointestinal tolerability (CAS 1577222-14-0).
  • Applications : Alternative to DMF for RRMS, with similar efficacy but reduced adverse effects.
  • Safety : Requires protective gear during handling; combustion emits irritant fumes .

Industrial Long-Chain Esters

Ditridecyl Hexanedioate
  • Structure : Ester of hexanedioic acid and tridecyl alcohol.
  • Applications : Used in lubricants and additives. Hydrophobic properties enhance performance in high-temperature environments .
  • Safety: Limited toxicity data; advised for industrial use only.
Dodecyl Arachidate
  • Structure : Ester of arachidic acid and dodecyl alcohol.
  • Applications : Lubricant and surfactant.
  • Safety : Combustion releases carbon oxides and hydrogen bromide; requires alcohol-resistant foam for firefighting .

Comparative Data Table

Compound CAS Number Primary Use Key Safety Precautions Efficacy/Performance Data
Dimethyl Fumarate 624-49-7 Pharmaceutical (MS) Flushing, GI monitoring; rinse after exposure 50% ARR reduction, 79.9% NEDA
Diroximel Fumarate 1577222-14-0 Pharmaceutical (MS) Self-contained breathing apparatus for fires Comparable to DMF, fewer side effects
Ditridecyl Hexanedioate N/A Industrial lubricant Industrial use only; no medical data High thermal stability
Dodecyl Arachidate N/A Industrial lubricant Carbon oxide emissions during combustion Effective surfactant properties

Biological Activity

Ditridecyl fumarate (DTDF) is an ester of fumaric acid, primarily utilized in various industrial applications, including as a plasticizer and in the formulation of coatings. However, its biological activity has garnered attention in recent research, particularly concerning its antimicrobial properties and potential therapeutic applications. This article explores the biological activity of DTDF, supported by relevant case studies and research findings.

This compound has the chemical formula C30H56O4C_{30}H_{56}O_4 and is classified as an alkyl fumarate. Its structure consists of two tridecyl groups attached to a fumarate moiety, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fumarates, including DTDF. A significant investigation into the antimicrobial activity of fumarate derivatives indicated that these compounds exhibit efficacy against various pathogens, including Listeria monocytogenes. The study revealed that fumarates can inhibit the glutamate decarboxylase (GAD) system in bacteria, a critical pathway for their survival under acidic conditions .

Key Findings:

  • Inhibition Mechanism: Fumarates disrupt the GAD system, leading to increased extracellular GABA output in Listeria monocytogenes. This suggests that while they inhibit certain pathways, bacteria may adapt by enhancing other metabolic routes .
  • Biofilm Removal: Fumarates, including DTDF, have been shown to effectively eliminate biofilms formed by Listeria monocytogenes under acidic conditions, making them potential candidates for food decontamination processes .

Therapeutic Applications

Fumaric acid esters have been extensively studied for their immunomodulatory effects, particularly in the treatment of multiple sclerosis (MS). Diroximel fumarate (DRF), a derivative similar to DTDF, has demonstrated improved gastrointestinal tolerability compared to other fumarates like dimethyl fumarate (DMF). While DTDF itself has not been directly linked to MS treatment, its structural similarities suggest potential pathways for research into its therapeutic uses .

Clinical Implications:

  • Safety Profile: DRF has shown a low incidence of gastrointestinal adverse events (<1%), which is critical for patient adherence in long-term therapies for chronic conditions like MS .
  • Efficacy in MS: Studies indicate that DRF maintains efficacy comparable to DMF while reducing side effects, which could pave the way for exploring similar profiles for DTDF in other inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on various fumarate derivatives demonstrated that DTDF exhibited significant antimicrobial activity against Listeria monocytogenes. The results indicated a reduction in bacterial viability by over 90% when exposed to DTDF under acidic conditions.

Case Study 2: Biofilm Disruption

In another investigation focusing on biofilm-forming pathogens, DTDF was utilized to treat biofilms formed by Listeria monocytogenes. The study reported a substantial decrease in biofilm mass and viability after treatment with DTDF, suggesting its potential application in food safety and preservation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of ditridecyl fumarate?

  • Methodological Answer : Synthesis optimization can employ Box-Behnken design combined with response surface methodology (RSM). Key factors include reaction temperature, catalyst dosage, molar ratios, and reaction time. For example, ionic liquid catalysts (e.g., HSO3-pmimHSO4-) have been used to enhance esterification efficiency in related fumarate esters, achieving yields >90% under statistically optimized conditions . Analytical validation via FT-IR or NMR ensures structural fidelity.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Adhere to safety protocols for fumarate esters, including:

  • Use of PPE (nitrile gloves, lab coats, eye protection) to prevent dermal/ocular exposure .
  • Work in well-ventilated areas or fume hoods to avoid inhalation of vapors .
  • Emergency procedures: For skin contact, wash with soap/water; for inhalation, move to fresh air .
  • Store in airtight containers away from oxidizers, with humidity controlled to prevent hydrolysis.

Q. What analytical techniques are suitable for characterizing this compound purity and stability?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS with C18 columns for quantifying impurities and degradation products .
  • Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (olefinic proton signals at δ 6.8–7.0 ppm) for structural confirmation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; related fumarate esters (e.g., dimethyl fumarate) show decomposition >200°C .

Advanced Research Questions

Q. How do subchronic dermal toxicity studies inform risk assessments for this compound?

  • Methodological Answer : Adapt protocols from analogous esters (e.g., ditridecyl adipate):

  • Apply doses (e.g., 0–2000 mg/kg bw) to Sprague-Dawley rats for 13 weeks, monitoring erythema, hyperplasia, and organ weight changes .
  • Use radiolabeled tracers (e.g., ¹⁴C) to track percutaneous absorption (<12% in untreated rats) and tissue distribution .
  • Note contradictions: Prior exposure to adipate esters did not significantly alter absorption rates, suggesting limited bioaccumulation .

Q. What mechanisms underlie the environmental persistence of this compound, and how can its degradation be analyzed?

  • Methodological Answer :

  • Environmental Sampling : Use SPE cartridges (C18) for analyte concentration, though particle clogging may limit volumes to <150 mL .
  • Degradation Pathways : Hydrolysis studies (pH 4–9, 25–60°C) with LC-MS/MS to detect fumaric acid and tridecanol byproducts .
  • Ecotoxicity : Test antiandrogenic activity via androgen receptor inhibition assays, as seen with dioctyl fumarate isomers (up to 90% inhibition) .

Q. How can metabolic pathways involving this compound be elucidated in biological systems?

  • Methodological Answer :

  • In Vitro Models : Use hepatic microsomes (rat/human) to identify cytochrome P450-mediated oxidation metabolites .
  • Proteomics : Comparative analysis under fumarate-producing conditions (e.g., nitrogen limitation) to map urea cycle flux and amino acid catabolism, as in Rhizopus delemar .
  • Isotope Tracing : ¹³C-labeled fumarate to track incorporation into TCA cycle intermediates via GC-MS .

Q. What statistical approaches resolve contradictions in toxicity data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Pool data from Ames tests (e.g., adipate esters showed no mutagenicity at ≤10 µL/plate) and micronucleus assays to assess clastogenic potential .
  • Dose-Response Modeling : Fit non-linear regression curves (e.g., Hill equation) to reconcile discrepancies in NOAEL/LOAEL values across studies .
  • Cohort Stratification : Analyze sex-specific differences in absorption rates (e.g., 11.6% in male vs. 10.6% in female rats) using ANOVA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ditridecyl fumarate
Reactant of Route 2
Reactant of Route 2
Ditridecyl fumarate

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